methyl 3-{[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]methyl}-4-methoxybenzoate
Overview
Description
Methyl 3-{[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]methyl}-4-methoxybenzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine ring, a sulfanyl group, and a methoxybenzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]methyl}-4-methoxybenzoate typically involves multiple steps:
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the benzothiadiazine intermediate.
Attachment of the Methoxybenzoate Moiety: The final step involves esterification or transesterification reactions to attach the methoxybenzoate group to the benzothiadiazine-sulfanyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiadiazine ring or the ester moiety, resulting in the formation of amines or alcohols, respectively.
Substitution: The methoxy group on the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzoates
Scientific Research Applications
Methyl 3-{[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]methyl}-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]methyl}-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring is known to modulate various biological activities by binding to enzymes, receptors, and other proteins. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The methoxybenzoate moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide derivatives: These compounds share the benzothiadiazine core structure and exhibit similar biological activities.
Sulfonyl-containing benzoates: Compounds with sulfonyl groups attached to benzoate moieties, which may have comparable chemical reactivity and biological properties.
Uniqueness
Methyl 3-{[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]methyl}-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]-4-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-4-11-22-16-7-5-6-8-18(16)29(24,25)21-20(22)28-13-15-12-14(19(23)27-3)9-10-17(15)26-2/h5-10,12H,4,11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZORMPSJHMTMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC(=C3)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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